![molecular formula C7H5BrN2S B3325877 4-Bromothieno[3,2-C]pyridin-6-amine CAS No. 223554-09-4](/img/structure/B3325877.png)
4-Bromothieno[3,2-C]pyridin-6-amine
Overview
Description
4-Bromothieno[3,2-C]pyridin-6-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of heterocyclic compounds and is synthesized through a complex process. In
Scientific Research Applications
4-Bromothieno[3,2-C]pyridin-6-amine has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain enzymes that are involved in the development of various diseases, including cancer and Alzheimer's disease. Additionally, this compound has been studied for its potential applications in materials science, particularly in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Bromothieno[3,2-C]pyridin-6-amine involves its interaction with specific enzymes or proteins in the body. It has been found to inhibit the activity of certain enzymes, such as glycogen synthase kinase-3β (GSK-3β), which is involved in the development of various diseases, including Alzheimer's disease and diabetes. Additionally, this compound has been found to interact with certain proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromothieno[3,2-C]pyridin-6-amine are still being studied. However, it has been found to exhibit potent inhibitory activity against certain enzymes and proteins, which could have significant implications for the treatment of various diseases. Additionally, this compound has been found to exhibit certain physical and chemical properties that make it suitable for use in materials science.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Bromothieno[3,2-C]pyridin-6-amine in lab experiments include its potent inhibitory activity against certain enzymes and proteins, as well as its suitability for use in materials science. However, the complex synthesis method and the limited availability of this compound could pose certain limitations for lab experiments.
Future Directions
There are several future directions for the study of 4-Bromothieno[3,2-C]pyridin-6-amine. Firstly, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, this compound could be further studied for its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. Furthermore, the use of 4-Bromothieno[3,2-C]pyridin-6-amine in materials science could be further explored, particularly in the development of organic semiconductors. Finally, the development of more efficient and cost-effective synthesis methods for this compound could also be a future direction for research.
properties
IUPAC Name |
4-bromothieno[3,2-c]pyridin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-7-4-1-2-11-5(4)3-6(9)10-7/h1-3H,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQHYKDSDZCQLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC(=NC(=C21)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothieno[3,2-C]pyridin-6-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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